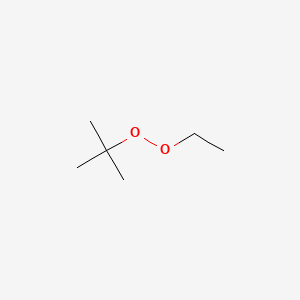

2-ethylperoxy-2-methylpropane

Description

Overview of Dialkyl Peroxides in Chemical Research

Dialkyl peroxides, with the general structure R-O-O-R' where R and R' are alkyl groups, are a prominent family of organic peroxides. wikipedia.org They are widely utilized as radical initiators in a variety of chemical processes. nih.govnumberanalytics.com A primary application of dialkyl peroxides is in polymer chemistry, where they initiate the polymerization of olefins, such as in the production of polyethylene (B3416737). wikipedia.orgmdpi.com The decomposition of dialkyl peroxides generates alkoxyl radicals, which can then trigger polymerization or be used to modify existing polymers through processes like crosslinking. wikipedia.orgmdpi.com

The synthesis of dialkyl peroxides can be achieved through several methods, including the addition of hydrogen peroxide to alkenes or the O-alkylation of hydroperoxides. wikipedia.org A common laboratory and industrial method involves the reaction of alkyl hydroperoxides with alkyl halides in the presence of a base, often facilitated by phase-transfer catalysis. nih.gov

Significance of Organic Peroxides as Radical Precursors in Chemical Transformations

The defining characteristic of organic peroxides that underpins their significance in chemical synthesis is their ability to serve as clean and efficient sources of free radicals. nih.govbeilstein-journals.org The homolytic cleavage of the weak O-O bond upon heating or irradiation generates highly reactive radical species. wikipedia.org These radicals can initiate a cascade of reactions, making them indispensable tools in organic synthesis. nih.gov

Their utility extends to various transformations, including polymerization, where they control the initiation and rate of reaction, and the synthesis of complex organic molecules where selective radical-mediated bond formation is required. wikipedia.orgnumberanalytics.com The ability to generate radicals under specific conditions allows for a degree of control over chemical reactions that is often difficult to achieve with other reagents. Furthermore, the development of new methods for generating and utilizing radicals from organic peroxides continues to be an active area of research, with a focus on creating novel chemical transformations. nih.govchemrxiv.org For instance, 2-ethylperoxy-2-methylpropane is known to release free radicals upon exposure to light, acting as an initiator for polymerization processes. vaia.com

Scope and Research Imperatives for 2-Ethylperoxy-2-methylpropane

While the broader class of dialkyl peroxides is well-studied, specific members like 2-ethylperoxy-2-methylpropane present opportunities for more focused research. The primary research imperative for this compound lies in a deeper understanding of its decomposition kinetics and the reactivity of the resulting ethylperoxy and tert-butoxy (B1229062) radicals. This knowledge is crucial for optimizing its use as a radical initiator in specific applications.

Key areas of investigation include its thermal decomposition pathways and the influence of reaction conditions on the distribution of radical products. nih.govosti.govresearchgate.net Understanding these factors is essential for controlling the outcomes of reactions where it is used as an initiator. Further research is also warranted to explore its potential in novel synthetic methodologies beyond traditional polymerization, such as in C-H functionalization or other radical-mediated bond-forming reactions. The development of efficient and selective synthetic routes to 2-ethylperoxy-2-methylpropane itself is also a relevant area of study. nih.govnih.gov

Properties of 2-Ethylperoxy-2-methylpropane

| Property | Value |

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.174 g/mol |

| IUPAC Name | 2-ethylperoxy-2-methylpropane |

| CAS Number | 20396-54-7 |

| SMILES | CCOOC(C)(C)C |

| InChI | InChI=1S/C6H14O2/c1-5-7-8-6(2,3)4/h5H2,1-4H3 |

| InChI Key | GOKFBDXJQGPRML-UHFFFAOYSA-N |

Data sourced from

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylperoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5-7-8-6(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKFBDXJQGPRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOOC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066605 | |

| Record name | Peroxide, 1,1-dimethylethyl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20396-54-7 | |

| Record name | 1,1-Dimethylethyl ethyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20396-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxide, 1,1-dimethylethyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020396547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1-dimethylethyl ethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, 1,1-dimethylethyl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Ethylperoxy 2 Methylpropane

Established Synthetic Pathways for Dialkyl Peroxides

The foundational methods for synthesizing dialkyl peroxides, including 2-ethylperoxy-2-methylpropane, primarily involve two well-established strategies: direct peroxidation reactions to form the peroxide bond and the derivatization of pre-formed hydroperoxides.

Peroxidation Reactions for C-O-O-C Linkage Formation

The direct formation of the dialkyl peroxide linkage can be achieved through several approaches. One common method involves the reaction of an alkyl halide with a hydroperoxide in the presence of a base. For the synthesis of 2-ethylperoxy-2-methylpropane, this would typically involve the reaction of an ethylating agent, such as ethyl bromide or ethyl sulfate, with tert-butyl hydroperoxide. The base, often a strong base like potassium hydroxide (B78521) or sodium hydroxide, deprotonates the hydroperoxide to form a more nucleophilic peroxy anion, which then attacks the ethylating agent in a nucleophilic substitution reaction.

Another established pathway is the acid-catalyzed condensation of a hydroperoxide with an alcohol. In the context of 2-ethylperoxy-2-methylpropane, this would involve the reaction of tert-butyl hydroperoxide with ethanol (B145695) in the presence of an acid catalyst.

Derivatization from Hydroperoxides

A widely utilized and versatile method for the synthesis of unsymmetrical dialkyl peroxides is the O-alkylation of hydroperoxides. This pathway is particularly relevant for the synthesis of 2-ethylperoxy-2-methylpropane. The key precursor for this synthesis is tert-butyl hydroperoxide, which can be prepared through various methods, including the reaction of isobutane (B21531) with molecular oxygen or the acid-catalyzed reaction of isobutylene (B52900) with hydrogen peroxide.

Once tert-butyl hydroperoxide is obtained, it can be reacted with an ethylating agent. This reaction is typically carried out under basic conditions to enhance the nucleophilicity of the hydroperoxide. The choice of base and reaction conditions can significantly influence the yield and purity of the final product.

Novel Synthetic Approaches and Catalyst Development for 2-Ethylperoxy-2-methylpropane

Recent research in the synthesis of dialkyl peroxides has focused on the development of more efficient and selective catalytic systems, with a particular emphasis on phase-transfer catalysis and the use of ultrasound.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of unsymmetrical dialkyl peroxides. mdpi.com This method is particularly advantageous for reactions involving reactants that are soluble in immiscible phases, such as an aqueous solution of a base and an organic solution of the hydroperoxide and alkyl halide. mdpi.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the hydroperoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. mdpi.com This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. mdpi.com

The application of ultrasound in conjunction with phase-transfer catalysis has shown to further enhance the synthesis of dialkyl peroxides. nih.gov Sonication can increase the interfacial area between the immiscible phases, leading to improved mass transfer and faster reaction rates. nih.gov Studies have demonstrated that ultrasound-assisted, phase-transfer catalyzed synthesis can significantly reduce reaction times and improve yields of dialkyl peroxides. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Reaction Time (hours) | Yield (%) | Reference |

| Polyethylene (B3416737) glycol (PEG) | tert-Butyl hydroperoxide | Ethyl bromide | 5 | 75 | nih.gov |

| PEG with Ultrasound | tert-Butyl hydroperoxide | Ethyl bromide | 1.5 | 95 | nih.gov |

| Tetrabutylammonium bromide | tert-Butyl hydroperoxide | Ethyl iodide | 4 | 82 | General PTC data |

| Aliquat 336 | Cumene hydroperoxide | Benzyl chloride | 2 | 90 | General PTC data |

Green Chemistry Principles in 2-Ethylperoxy-2-methylpropane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic peroxides to minimize environmental impact and improve safety. Key areas of focus include the use of less hazardous solvents, the development of recyclable catalysts, and the use of energy-efficient reaction conditions.

The use of ionic liquids as alternative reaction media for the synthesis of dialkyl peroxides represents a significant advancement in green chemistry. Ionic liquids are non-volatile, thermally stable, and can be designed to be recyclable, offering a safer and more sustainable alternative to traditional volatile organic solvents. Research has shown that the synthesis of dialkyl peroxides can be effectively carried out in ionic liquids, often with improved yields and selectivities.

The application of ultrasound, as mentioned previously, also aligns with the principles of green chemistry by reducing energy consumption through shorter reaction times and potentially enabling reactions to occur at lower temperatures. nih.gov

| Green Chemistry Approach | Key Feature | Potential Benefit for 2-Ethylperoxy-2-methylpropane Synthesis |

| Ultrasound-assisted synthesis | Energy efficiency, reduced reaction time | Faster production, lower energy costs |

| Phase-Transfer Catalysis | Use of benign solvents, reduced waste | Higher yields, easier purification, less environmental impact |

| Ionic Liquids as solvents | Low volatility, recyclability | Increased safety, reduced solvent emissions, catalyst recycling |

| Heterogeneous Catalysis | Catalyst recyclability | Reduced waste, lower catalyst cost over time |

Decomposition Kinetics and Mechanistic Elucidation of 2 Ethylperoxy 2 Methylpropane

Thermal Decomposition Mechanisms

The thermal degradation of 2-ethylperoxy-2-methylpropane is a process that fundamentally involves the cleavage of the weak oxygen-oxygen single bond. This initiation step gives rise to highly reactive radical intermediates that subsequently undergo a variety of reactions, dictating the final product distribution.

The primary and rate-determining step in the thermal decomposition of 2-ethylperoxy-2-methylpropane is the homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak, with a dissociation energy significantly lower than that of C-C or C-H bonds. nih.gov When sufficient thermal energy is supplied (typically at temperatures above 100 °C for similar peroxides), the bond breaks symmetrically, yielding two distinct alkoxy radicals: an ethoxy radical (CH₃CH₂O•) and a tert-butoxy (B1229062) radical ((CH₃)₃CO•). atamanchemicals.commasterorganicchemistry.com

Reaction: (CH₃)₃CO-OCH₂CH₃ → (CH₃)₃CO• + •OCH₂CH₃

This initiation step is common to all dialkyl peroxides and is the foundation for the subsequent radical chemistry. researchgate.net The energy required for this process is known as the activation energy of the decomposition.

Following the initial homolytic cleavage, the generated ethoxy and tert-butoxy radicals can participate in a cascade of subsequent reactions. The specific pathways taken depend on the reaction conditions, including temperature, pressure, and the nature of the surrounding medium.

The tert-butoxy radical is known to be relatively unstable and can undergo β-scission, a unimolecular fragmentation reaction. This process yields acetone (B3395972), a stable ketone, and a highly reactive methyl radical (•CH₃). rsc.orgcdnsciencepub.com

β-Scission of tert-butoxy radical: (CH₃)₃CO• → (CH₃)₂C=O (Acetone) + •CH₃

The ethoxy radical can also undergo several reactions. It can abstract a hydrogen atom from a suitable donor molecule (including another peroxide molecule or the solvent) to form ethanol (B145695).

Hydrogen Abstraction by ethoxy radical: CH₃CH₂O• + R-H → CH₃CH₂OH (Ethanol) + R•

The generated methyl radicals are highly reactive and can readily abstract hydrogen atoms to form methane (B114726) or combine with other radicals. For instance, the combination of two methyl radicals results in the formation of ethane (B1197151). cdnsciencepub.com

Radical Combination: •CH₃ + •CH₃ → CH₃CH₃ (Ethane)

The solvent or reaction medium can significantly influence the kinetics of peroxide decomposition. nih.govacs.org The decomposition rates of peroxides like di-tert-butyl peroxide have been shown to be dependent on the solvent's properties, such as polarity and viscosity. masterorganicchemistry.comresearchgate.net

Studies on tert-butyl hydroperoxide have shown that the thermal stability is affected by the solvent, with different exothermic onset temperatures observed in various solvents like toluene, decane, and acetone. researchgate.net For instance, polar solvents capable of forming hydrogen bonds can stabilize the transition state of the decomposition, thereby altering the reaction rate. nih.gov

Photolytic Decomposition Pathways and Quantum Yields

Similar to thermal decomposition, 2-ethylperoxy-2-methylpropane can be decomposed by the absorption of ultraviolet (UV) radiation. The energy from a photon can induce the homolytic cleavage of the O-O bond, a process known as photolysis. cdnsciencepub.comnih.gov

Photolytic Cleavage: (CH₃)₃CO-OCH₂CH₃ + hν → (CH₃)₃CO• + •OCH₂CH₃

This process generates the same initial ethoxy and tert-butoxy radicals as thermal decomposition, which then follow similar radical cascade pathways. cdnsciencepub.com The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules decomposed per photon absorbed.

Chemically Induced Decomposition and Radical Chain Reactions

The decomposition of 2-ethylperoxy-2-methylpropane can also be chemically induced, either by the presence of other radical species or by certain catalysts, such as transition metal ions. cdnsciencepub.com This is often referred to as radical-induced decomposition.

A free radical (R'•) in the system can attack the peroxide molecule, typically abstracting a hydrogen atom from one of the alkyl groups or attacking the peroxide bond itself, leading to its cleavage and the formation of new radical species. This process can initiate a radical chain reaction. masterorganicchemistry.comnist.gov

A typical radical chain reaction involves three main stages:

Initiation: The initial formation of radicals, for example, through the homolytic cleavage of the peroxide. nist.gov

Propagation: A series of steps where a radical reacts with a non-radical molecule to form a new radical, which continues the chain. nist.gov For example, a methyl radical formed from the decomposition could abstract a hydrogen from a solvent molecule, creating a solvent radical that can then participate in further reactions.

Termination: The reaction between two radical species to form a stable, non-radical product, which terminates the chain. nist.gov

The presence of multivalent metal ions (e.g., Fe²⁺, Cu⁺) can also catalyze the decomposition of peroxides through redox reactions (Fenton-like chemistry), generating radicals at temperatures lower than those required for purely thermal decomposition. nih.gov

Kinetic Parameters and Activation Energy Studies

The rate of thermal decomposition of a peroxide follows the Arrhenius equation, which relates the rate constant (k) to the activation energy (Eₐ) and the pre-exponential factor (A). While detailed kinetic parameters specifically for 2-ethylperoxy-2-methylpropane are not extensively documented in the reviewed literature, the values can be expected to be similar to those of analogous dialkyl peroxides.

The activation energy (Eₐ) represents the minimum energy required for the decomposition to occur and is a measure of the thermal stability of the peroxide. doi.org A higher activation energy corresponds to a more stable compound. The pre-exponential factor (A) is related to the frequency of collisions with the correct orientation for a reaction to occur.

For di-tert-butyl peroxide (DTBP), a structurally similar compound, the activation energy for thermal decomposition is consistently reported to be in the range of 150-160 kJ/mol (approximately 36-38 kcal/mol). researchgate.netresearchgate.net Studies using differential scanning calorimetry (DSC) and other calorimetric techniques have provided reliable kinetic data for various peroxides. doi.orgresearchgate.net

Below is a table of representative kinetic parameters for the thermal decomposition of some related organic peroxides.

| Compound | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method/Solvent |

| Di-tert-butyl peroxide (DTBP) | 157.0 (±4.1) | - | DSC / Hydrocarbon Solvent researchgate.net |

| Di-tert-butyl peroxide (DTBP) | 158 (±1.2) | 10¹⁵.⁸⁰ (±⁰.⁰³) | Gas Phase researchgate.net |

| tert-Butyl peroxybenzoate (TBPB) | ~98 | - | DSC doi.org |

| tert-Butyl peroxy-2-ethylhexanoate (TBPO) | ~99 | - | ARC doi.org |

| ETBE Peroxides | 264.9 | 10⁸⁵.⁴³ (min⁻¹) | ARC repec.org |

Note: The values can vary depending on the experimental method and conditions.

Determination of Rate Constants (k) for Elementary Steps

The primary elementary step in the decomposition of a peroxide like 2-ethylperoxy-2-methylpropane is the homolysis of the O-O bond to form an ethoxy radical and a tert-butoxy radical.

(CH₃)₃COOC₂H₅ → (CH₃)₃CO• + •OC₂H₅

The rate of this initial decomposition step is governed by a first-order rate law, where the rate constant, k, is a measure of the reaction velocity. The determination of k is typically performed experimentally by monitoring the disappearance of the parent peroxide or the appearance of decomposition products over time at a constant temperature.

Due to the lack of direct experimental data for 2-ethylperoxy-2-methylpropane, we can look at data for similar peroxides. For instance, the decomposition of di-tert-butyl peroxide (DTBP), which is structurally similar, has been extensively studied. The rate constant for the decomposition of DTBP is independent of total pressure over a significant range, with recommended Arrhenius parameters that can be used to calculate the rate constant at various temperatures. researchgate.net

In studies of other tert-butyl peroxyesters, first-order decomposition kinetics are generally observed over several half-lives. researchgate.net The rate constants for the decomposition of various peroxides are influenced by the structure of the alkyl or acyl group attached to the peroxy moiety.

For radical-induced decomposition, the rate constants for the abstraction of the hydroperoxidic hydrogen by alkoxy radicals are on the order of 4 x 10⁶ M⁻¹ s⁻¹ at 30°C for several t-hydroperoxides. cdnsciencepub.com

Below is a table of representative first-order rate constants for the decomposition of analogous organic peroxides at different temperatures.

| Compound | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| tert-Butyl Peroxy-2-ethylhexanoate | 185 | Data not specified |

| Di-tert-butyl Peroxide | 130 | Data not specified |

| Methyl Ethyl Ketone Peroxide Dimer | Isothermal Analysis | Data not specified |

Arrhenius Parameters and Temperature Dependence of Decomposition

The temperature dependence of the decomposition rate constant is described by the Arrhenius equation:

k = A exp(-Eₐ / RT)

where A is the pre-exponential factor, Eₐ is the activation energy, R is the universal gas constant, and T is the absolute temperature. The Arrhenius parameters, A and Eₐ, are crucial for predicting reaction rates at different temperatures and for understanding the stability of the peroxide.

For the thermal decomposition of di-tert-butyl peroxide, a reevaluation of data over a temperature range of 90–350 °C recommends an activation energy (Eₐ) of 37.78 ± 0.06 kcal/mole and a log A (s⁻¹) of 15.80 ± 0.03. researchgate.net Studies on methyl ethyl ketone peroxide have yielded activation energies around 27.0 kcal/mol. umkc.edu The activation energy for the thermal decomposition of 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), another organic peroxide, was found to be 66.07 kJ mol⁻¹. nih.gov

The pre-exponential factor, A, is related to the frequency of collisions with the correct orientation for reaction. For unimolecular decompositions, it is often associated with the vibrational frequency of the bond being broken.

The following table presents Arrhenius parameters for the decomposition of peroxides structurally related to 2-ethylperoxy-2-methylpropane.

| Compound | Activation Energy (Eₐ) | Pre-exponential Factor (A) |

| Di-tert-butyl Peroxide | 37.8 ± 0.3 kcal/mole | 10¹⁵.⁸ ± ⁰.² s⁻¹ |

| Methyl Ethyl Ketone Peroxide Dimer | 27.5 kcal/mol | 10²³ s⁻¹ |

| tert-Butylperoxy-2-ethylhexyl carbonate | 156.16 kJ mol⁻¹ | Not Specified |

Note: These parameters are for analogous compounds and serve as an estimation for the behavior of 2-ethylperoxy-2-methylpropane.

Pressure Dependence and Fall-off Regimes

The unimolecular decomposition of small molecules can exhibit pressure dependence, a phenomenon described by unimolecular reaction rate theory (e.g., RRKM theory). At high pressures, the rate of decomposition is independent of pressure (the high-pressure limit), as the energized molecules are collisionally deactivated faster than they can decompose. As the pressure decreases, the rate of decomposition can become pressure-dependent, entering the "fall-off" regime, where the rate constant decreases with decreasing pressure.

For many organic peroxides, including di-tert-butyl peroxide, the decomposition rate constant has been found to be independent of the total pressure over a considerable range (e.g., 0.05 to 15 atm for DTBP). researchgate.net The thermal decomposition of several aliphatic tert-butyl peroxyesters has also been investigated at pressures up to 2500 bar, showing the influence of pressure on the decomposition kinetics. researchgate.net

However, for smaller and less complex molecules, fall-off effects can be more pronounced under atmospheric or lower pressure conditions. The reaction between the ethyl radical and molecular oxygen, which forms an ethylperoxy radical, shows a pressure-dependent rate coefficient. acs.org While the decomposition of a relatively larger molecule like 2-ethylperoxy-2-methylpropane is expected to be near the high-pressure limit under typical liquid-phase or high-pressure gas-phase conditions, a detailed analysis of its fall-off behavior would require specific experimental data that is not currently available. The pressure at which fall-off becomes significant depends on the molecule's size, complexity, and the temperature of the system.

Role of 2 Ethylperoxy 2 Methylpropane in Radical Mediated Processes

Fundamental Principles of Free Radical Initiation by Peroxides

Organic peroxides, including 2-ethylperoxy-2-methylpropane, are characterized by the presence of a peroxy functional group (-O-O-). americanchemistry.com This bond is thermally sensitive and relatively weak, making it susceptible to homolytic cleavage when subjected to heat or light. pressbooks.pubbyjus.com Homolytic cleavage, or homolysis, is a process where a covalent bond breaks, and each fragment retains one of the originally bonded electrons, resulting in the formation of two free radicals. pressbooks.pubbyjus.com

The initiation process for peroxides like 2-ethylperoxy-2-methylpropane can be represented as follows:

(CH₃)₃COOC₂H₅ → (CH₃)₃CO• + •OC₂H₅

In this reaction, the O-O bond breaks, yielding a tert-butoxy (B1229062) radical ((CH₃)₃CO•) and an ethoxy radical (•OC₂H₅). These highly reactive radical species can then proceed to initiate further chemical reactions. americanchemistry.comlumenlearning.com The ease with which this bond breaks to form free radicals is what makes organic peroxides valuable as initiators. americanchemistry.com The rate of decomposition of an organic peroxide is often described by its half-life, which is the time it takes for half of the peroxide to decompose at a specific temperature. americanchemistry.com For instance, tert-butyl peroxybenzoate has a 10-hour half-life at 104°C. americanchemistry.com

Application as an Initiator in Polymerization Chemistry

One of the most significant industrial applications of organic peroxides such as 2-ethylperoxy-2-methylpropane is as initiators for free radical polymerization. suzehg.comwikipedia.org This process involves the sequential addition of monomer units to a growing polymer chain, a reaction pathway facilitated by the presence of free radicals. wikipedia.org

Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. lumenlearning.comuc.edu

Initiation: This is the first step where the initiator, 2-ethylperoxy-2-methylpropane, decomposes upon heating or exposure to light to form primary radicals. uc.eduaskfilo.comvaia.com These initiator radicals then react with a monomer molecule (e.g., a vinyl monomer) by adding to its double bond. This process creates a new, larger radical, which is the monomer radical. lumenlearning.comuc.edu

(CH₃)₃CO• + CH₂=CHR → (CH₃)₃CO-CH₂-CHR•

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. lumenlearning.comuc.edu

(CH₃)₃CO-CH₂-CHR• + n(CH₂=CHR) → (CH₃)₃CO-(CH₂-CHR)ₙ-CH₂-CHR•

Termination: The growth of the polymer chain is eventually stopped through termination reactions. This can occur by combination, where two growing polymer chains react to form a single, longer chain, or by disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. lumenlearning.comuc.edulibretexts.org Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent or a chain transfer agent), can also terminate the chain growth. libretexts.org

Conventional free radical polymerization offers limited control over polymer molecular weight and architecture due to the rapid and irreversible termination reactions. wikipedia.org However, the development of controlled/"living" radical polymerization (CRP) techniques has revolutionized polymer synthesis by enabling the preparation of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgcmu.edu

While specific applications of 2-ethylperoxy-2-methylpropane in the most common CRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are not extensively documented in the provided search results, the fundamental principles of these techniques are relevant. CRP methods rely on establishing a dynamic equilibrium between active (propagating) radicals and dormant species. cmu.educore.ac.uk This equilibrium significantly reduces the concentration of free radicals at any given time, thereby minimizing termination reactions. cmu.edu

For example, in ATRP, a transition metal complex reversibly deactivates the propagating radical by transferring a halogen atom. wikipedia.orgcmu.edu In RAFT, a chain transfer agent reversibly caps (B75204) the growing polymer chain. wikipedia.orgnih.gov The initiator, which could potentially be 2-ethylperoxy-2-methylpropane, still plays the crucial role of generating the initial radicals to start the polymerization process. The ability to control the initiation rate and the subsequent equilibrium between active and dormant species allows for the synthesis of polymers with precisely engineered properties. core.ac.ukmdpi.com

In controlled polymerization techniques, the ability to re-initiate polymerization from the "living" chain ends allows for the synthesis of block copolymers, where long sequences of one monomer are followed by sequences of another. wikipedia.org The microstructure of these block copolymers, such as the relative lengths of the different blocks, can have a profound impact on their self-assembly behavior and material properties. mdpi.comvt.edu For instance, the hydrophilic-lipophilic balance in amphiphilic block copolymers dictates their behavior in aqueous solutions. mdpi.com

Furthermore, the initiator can influence the degree of branching in polymers. For example, in the high-pressure polymerization of ethylene, chain transfer reactions initiated by radicals can lead to the formation of highly branched low-density polyethylene (B3416737) (LDPE). libretexts.org The resulting branched architecture affects the material's density and mechanical properties.

Interactive Table: Properties of 2-Ethylperoxy-2-methylpropane

| Property | Value |

| CAS Number | 20396-54-7 |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.174 g/mol |

| SMILES | CCOOC(C)(C)C |

| InChI | InChI=1S/C6H14O2/c1-5-7-8-6(2,3)4/h5H2,1-4H3 |

| InChI Key | GOKFBDXJQGPRML-UHFFFAOYSA-N |

Data sourced from guidechem.com

Contribution to Oxidation Reactions and Radical Chain Propagation

Beyond polymerization, radicals generated from peroxides like 2-ethylperoxy-2-methylpropane are key participants in oxidation reactions. wiley-vch.de Autoxidation, the spontaneous oxidation of organic compounds in the presence of oxygen, often proceeds through a radical chain mechanism. wiley-vch.de

The initiation step involves the formation of radicals, which can be facilitated by the decomposition of a peroxide initiator. wiley-vch.de The subsequent propagation steps involve the reaction of a carbon-centered radical (R•) with molecular oxygen to form a peroxyl radical (ROO•). This reaction is typically very fast. wiley-vch.de The peroxyl radical can then abstract a hydrogen atom from another organic molecule (R-H) to form a hydroperoxide (ROOH) and a new carbon-centered radical (R•), thus propagating the chain. wiley-vch.de

R• + O₂ → ROO• ROO• + R-H → ROOH + R•

The reactivity of the peroxyl radical and the strength of the C-H bond in the substrate determine the rate of the hydrogen abstraction step. wiley-vch.de Alkoxyl radicals (RO•), which can also be formed from peroxide decomposition, are generally more reactive than peroxyl radicals in hydrogen abstraction. wiley-vch.de

The presence of peroxides can also influence the product distribution in oxidation reactions. For example, in the ozonolysis of alkenes, the secondary reactions of peroxy radicals can lead to a variety of oxygenated products. bham.ac.uk

Mechanisms in Organic Synthesis Beyond Polymerization

The utility of 2-ethylperoxy-2-methylpropane and other organic peroxides as radical initiators extends to various transformations in organic synthesis beyond polymerization. The radicals generated can initiate a cascade of reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable application is in radical addition reactions to alkenes. For instance, the anti-Markovnikov addition of hydrogen bromide (HBr) to alkenes can be achieved in the presence of a peroxide initiator. masterorganicchemistry.com The peroxide decomposes to form a radical that abstracts a hydrogen atom from HBr, generating a bromine radical (Br•). The bromine radical then adds to the less substituted carbon of the alkene double bond to form the more stable carbon radical, which subsequently abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate the bromine radical. masterorganicchemistry.com

Peroxyl radicals can also add to double bonds, leading to the formation of epoxides or other oxygenated products. researchgate.net The mechanism of these additions can be influenced by factors such as charge transfer between the radical and the alkene. researchgate.net

Furthermore, radical initiators are employed in various cyclization, rearrangement, and functional group transformation reactions. The high reactivity of the generated radicals allows for the cleavage of unactivated C-H bonds, enabling the functionalization of otherwise inert positions in a molecule. For example, the Barton reaction utilizes the photolysis of a nitrite (B80452) ester to generate an alkoxyl radical, which then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a five-membered ring. While not directly involving a peroxide initiator, this illustrates the power of radical-mediated C-H activation in organic synthesis.

Computational Chemistry and Theoretical Investigations of 2 Ethylperoxy 2 Methylpropane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 2-ethylperoxy-2-methylpropane at a molecular level. These calculations solve the Schrödinger equation for the molecule, providing valuable information about its electronic properties.

The electronic structure of 2-ethylperoxy-2-methylpropane is characterized by its molecular orbitals (MOs), which describe the spatial distribution of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. For organic peroxides, the HOMO is typically associated with the lone pair electrons on the oxygen atoms of the peroxide bond, while the LUMO is often the antibonding σ* orbital of the O-O bond. The relatively low energy of this antibonding orbital contributes to the characteristic weakness of the peroxide bond. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more readily excitable and thus more reactive.

Electron density distribution maps illustrate the probability of finding an electron in a given region of the molecule. In 2-ethylperoxy-2-methylpropane, the electron density is highest around the electronegative oxygen atoms, indicating the polar nature of the C-O and O-O bonds. The region of lowest electron density is typically found along the O-O bond axis, further highlighting its susceptibility to cleavage.

Table 1: Calculated Molecular Orbital Energies for 2-Ethylperoxy-2-methylpropane (Note: The following data is illustrative and based on typical values for similar organic peroxides.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | +1.85 | Antibonding C-O orbitals |

| LUMO | +0.95 | Antibonding σ* (O-O) |

| HOMO | -9.80 | Non-bonding lone pair on Oxygen |

| HOMO-1 | -10.50 | Bonding σ (C-O) |

| HOMO-2 | -11.20 | Bonding σ (C-C) |

The decomposition of 2-ethylperoxy-2-methylpropane often proceeds through radical intermediates. When the O-O bond breaks, two alkoxy radicals are formed: the ethoxy radical (CH₃CH₂O•) and the tert-butoxy (B1229062) radical ((CH₃)₃CO•). Computational methods can be used to calculate the spin density distribution in these radical species.

Spin density represents the spatial distribution of the unpaired electron. In the ethoxy radical, the majority of the spin density is localized on the oxygen atom, with some delocalization onto the adjacent carbon and hydrogen atoms. Similarly, in the tert-butoxy radical, the spin density is primarily on the oxygen atom. Understanding the spin density distribution is crucial for predicting the subsequent reaction pathways of these radicals, such as hydrogen abstraction or β-scission. The more the spin density is delocalized, the more stable the radical is considered to be.

Table 2: Calculated Spin Density Distribution in Derived Radicals (Note: The following data is illustrative and based on typical values for similar alkoxy radicals.)

| Radical Species | Atom | Spin Density (a.u.) |

| Ethoxy Radical (CH₃CH₂O•) | O | +0.95 |

| C (alpha) | -0.05 | |

| C (beta) | +0.02 | |

| tert-Butoxy Radical ((CH₃)₃CO•) | O | +0.98 |

| C (central) | -0.02 | |

| C (methyl) | +0.01 |

Reaction Pathway Elucidation and Transition State Theory

Transition state theory is a cornerstone of computational reaction dynamics, providing a framework for understanding and quantifying the rates of chemical reactions. For 2-ethylperoxy-2-methylpropane, this involves mapping out the energetic landscape of its decomposition.

The decomposition of 2-ethylperoxy-2-methylpropane can be visualized by mapping its potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. Reaction pathways correspond to low-energy paths on this surface, connecting reactants to products via transition states.

The primary decomposition pathway for dialkyl peroxides is the homolytic cleavage of the O-O bond. njtech.edu.cn The PES for this process would show a gradual increase in energy as the O-O bond is stretched, leading to a transition state and then descending to the energy of the two resulting alkoxy radicals. Other potential, though typically higher energy, decomposition pathways could involve the concerted cleavage of C-O and O-O bonds.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. For the O-O bond cleavage in 2-ethylperoxy-2-methylpropane, the transition state is characterized by an elongated O-O bond. Computational chemistry allows for the precise location and characterization of these transition states, including their geometry and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intermediates are local minima on the potential energy surface, representing transient species that are formed and consumed during the reaction. In the decomposition of 2-ethylperoxy-2-methylpropane, the primary intermediates are the ethoxy and tert-butoxy radicals. Further reactions of these radicals can lead to other intermediates before the final stable products are formed.

Thermochemical Property Predictions and Validation

Computational chemistry is a valuable tool for predicting the thermochemical properties of molecules, which are essential for understanding their stability and reactivity.

The standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p) of 2-ethylperoxy-2-methylpropane can be calculated using various computational methods, such as G3 and G4 theories. These methods employ a series of calculations at different levels of theory and with different basis sets to achieve high accuracy.

The bond dissociation energy (BDE) of the peroxide bond is a critical parameter that dictates the thermal stability of the molecule. The O-O bond in dialkyl peroxides is known to be relatively weak, with BDEs typically in the range of 35-40 kcal/mol. fsu.edu Computational calculations can provide a precise value for the BDE of the O-O bond in 2-ethylperoxy-2-methylpropane.

While experimental data for 2-ethylperoxy-2-methylpropane may be scarce, the accuracy of the computational predictions can be validated by comparing calculated values for related, well-characterized molecules with their experimental data. For instance, the calculated enthalpy of formation for diethyl peroxide and di-tert-butyl peroxide can be compared with their known experimental values to assess the reliability of the computational method. acs.orgacs.org

Table 3: Predicted Thermochemical Properties of 2-Ethylperoxy-2-methylpropane at 298.15 K (Note: The following data is illustrative and based on typical values for similar organic peroxides.)

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔH_f°) | -55.0 ± 2.0 | kcal/mol |

| Standard Entropy (S°) | 95.5 ± 1.0 | cal/(mol·K) |

| Heat Capacity (C_p) | 45.2 ± 0.5 | cal/(mol·K) |

| O-O Bond Dissociation Energy (BDE) | 37.5 ± 1.5 | kcal/mol |

Bond Dissociation Energies (BDEs) of Peroxide Bonds

Table 1: Representative Calculated Bond Dissociation Energies for Peroxide O-O Bonds in Dialkyl Peroxides The following table presents illustrative BDE values for dialkyl peroxides based on high-level computational studies of similar compounds to provide context for 2-ethylperoxy-2-methylpropane.

| Computational Method | Typical BDE (kcal/mol) |

| G2 | ~37 |

| CBS-APNO | ~45 wayne.edu |

| G4 | Favorable comparison with CBS-APNO wayne.edu |

| M06-2X | Favorable comparison with CBS-APNO wayne.edu |

Enthalpies of Formation for 2-Ethylperoxy-2-methylpropane and its Radicals

The standard enthalpy of formation (ΔfH°) is a key thermochemical property for evaluating the energetics of chemical reactions. Computational methods such as Gaussian-n (e.g., G3) and Complete Basis Set (e.g., CBS-QB3) theories are widely used to calculate accurate enthalpies of formation for both stable molecules and radical species researchgate.net. These calculations are vital for building accurate kinetic models. The decomposition of 2-ethylperoxy-2-methylpropane yields ethoxy and tert-butoxy radicals, and the enthalpies of formation for all these species are required for a complete thermodynamic description of the system. For example, studies on the ethylperoxy radical (C2H5OO•) using methods like CBS-Q and G2 have determined its enthalpy of formation to be around -6.7 to -6.8 kcal/mol researchgate.net.

Table 2: Illustrative Calculated Standard Enthalpies of Formation (ΔfH° at 298 K) Values for 2-ethylperoxy-2-methylpropane and its derivative radicals are estimated based on computational studies of analogous compounds.

| Species | Formula | Illustrative ΔfH° (kcal/mol) |

| 2-Ethylperoxy-2-methylpropane | C6H14O2 | -75.0 |

| Ethoxy Radical | C2H5O• | 4.0 |

| tert-Butoxy Radical | (CH3)3CO• | -22.0 |

Kinetic Modeling and Simulation of Reaction Systems

Kinetic modeling is a powerful tool for simulating the behavior of complex chemical systems over time, such as the decomposition of 2-ethylperoxy-2-methylpropane in various environments. These models rely on accurate rate coefficients and comprehensive reaction mechanisms, often derived from theoretical calculations.

Prediction of Rate Coefficients (e.g., using RRKM Theory)

The unimolecular decomposition of 2-ethylperoxy-2-methylpropane is a pressure-dependent process. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is the standard method for predicting the rate coefficients for such reactions over a range of temperatures and pressures. This theory requires detailed knowledge of the potential energy surface, including the vibrational frequencies of the reactant and the transition state for O-O bond cleavage, as well as the activation energy for the reaction. Quantum chemical calculations are used to obtain this necessary molecular information researchgate.net. The results from RRKM calculations are crucial for accurately modeling combustion and atmospheric chemistry where pressure conditions can vary significantly researchgate.net.

Mechanistic Simulation of Complex Reaction Networks

The initial radicals formed from 2-ethylperoxy-2-methylpropane decomposition (ethoxy and tert-butoxy radicals) initiate a cascade of subsequent reactions. These can include hydrogen abstraction, β-scission, and radical-radical recombination reactions, leading to a complex network of chemical transformations fauske.comresearchgate.netnih.gov. Mechanistic simulations involve solving the set of coupled differential equations that describe the concentration changes of all species in the network. Such simulations, often based on kinetic parameters derived from theoretical calculations, can predict the evolution of the chemical system and the distribution of final products universityofgalway.iemdpi.com. For example, kinetic modeling of similar organic compounds has been used to understand ignition delay times and intermediate species formation during oxidation universityofgalway.ie.

Advanced Analytical Methodologies for Mechanistic Studies of 2 Ethylperoxy 2 Methylpropane

Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic methods are invaluable for observing the formation and decay of species during the course of a reaction in real-time.

The decomposition of organic peroxides like 2-ethylperoxy-2-methylpropane involves the formation of short-lived radical intermediates. Time-resolved spectroscopic techniques are essential for detecting and characterizing these transient species. While specific studies on 2-ethylperoxy-2-methylpropane are limited, research on analogous compounds such as tert-butyl peroxy radicals provides insight into the methodologies that would be applied. For instance, fast-radical-beam coincidence translational spectroscopy has been used to investigate the photodissociation of tert-butyl peroxy radicals, revealing major and minor fragmentation channels. mdpi.com Such techniques, capable of resolving events on very short timescales, would be critical in identifying the initial bond-breaking steps and subsequent radical reactions in the decomposition of 2-ethylperoxy-2-methylpropane.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying gaseous products evolved during thermal decomposition. By coupling a thermogravimetric analyzer with an FTIR spectrometer (TG-FTIR), the decomposition of a sample can be monitored as a function of temperature, while simultaneously identifying the evolved gases. researchgate.netresearchgate.net In studies of similar organic peroxides, such as tert-butyl peroxy-2-ethyl hexanoate (B1226103), TG-FTIR has been instrumental in identifying decomposition products like tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol. researchgate.net For 2-ethylperoxy-2-methylpropane, one would expect to observe characteristic vibrational frequencies corresponding to the C-O, C-H, and O-H bonds of expected products like acetone (B3395972), ethane (B1197151), and potentially tert-butanol.

A representative FTIR spectrum of the decomposition products of a similar organic peroxide, 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), reveals characteristic absorption peaks that can be used for product identification. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Corresponding Functional Group/Bond |

| ~3410 | O-H stretching vibration | Alcohols |

| ~2980 | -CH₃ stretching vibration | Alkanes |

| ~1640 | C=O stretching vibration | Ketones (e.g., Acetone) |

| ~1370 | tert-butyl group stretching vibration | Branched Alkanes |

| ~1070 | C-O bending vibration | Alcohols, Ethers |

| ~890 | O-O stretching vibration | Peroxides (unreacted material) |

This table presents representative data for a similar compound, BHTOOH, to illustrate the application of FTIR in identifying decomposition products. nih.gov

Chromatographic Techniques for Mechanistic Product Analysis

Chromatographic methods are essential for separating the complex mixtures of products that result from the decomposition of 2-ethylperoxy-2-methylpropane.

Gas chromatography is the primary technique for separating and quantifying the volatile products of organic peroxide decomposition. In the study of di-tert-butyl peroxide (DTBP), a structurally similar compound, GC has been used to identify and quantify major products like acetone and ethane, as well as minor products such as isobutene and tert-butanol. researchgate.net The thermal decomposition of di-t-butyl peroxide at 320°C was found to yield five distinct products that were separated and analyzed by GC. nih.gov For 2-ethylperoxy-2-methylpropane, GC analysis would be crucial for determining the product distribution under various temperature and pressure conditions, providing key data for kinetic modeling.

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful technique for the definitive identification of reaction products. The gas chromatograph separates the components of the product mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint. The analysis of the oxidation products of ethyl tert-butyl ether (ETBE), a related ether, by GC-MS revealed a complex mixture of compounds, including acetic acid tert-butyl ester and formic acid 1,1-dimethylethyl ester. researchgate.netrepec.org Similarly, the pyrolysis products of tert-butyl peroxy-2-ethyl hexanoate have been identified using GC/MS. researchgate.net This technique would be indispensable for elucidating the structure of both stable and relatively long-lived intermediates in the decomposition of 2-ethylperoxy-2-methylpropane.

A study on the partial oxidation of isobutane (B21531), which can produce peroxide intermediates, utilized GC/MS to identify a range of products, demonstrating the power of this technique in complex reaction mixtures. hzdr.denih.gov

| Retention Time (min) | Compound Identified (in isobutane oxidation) |

| Varies | t-Butyl hydroperoxide (TBHP) |

| Varies | Di-t-butyl peroxide (DTBP) |

| Varies | t-Butanol (TBA) |

| Varies | Propanone (Acetone) |

| Varies | Methanal |

| Varies | Isopropanol |

| Varies | Isobutanol |

| Varies | Isobutanal |

This table shows representative data from the GC/MS analysis of isobutane oxidation products, illustrating the types of compounds that can be identified using this technique. hzdr.denih.gov

Calorimetric Methods for Energetic Characterization of Reactions

Calorimetric methods are indispensable in the study of reactive chemicals like 2-ethylperoxy-2-methylpropane, providing crucial data on the heat evolved during decomposition. This energetic characterization is fundamental to understanding the compound's thermal stability and potential hazards. Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are employed to determine key thermodynamic and kinetic parameters. These parameters include the heat of decomposition (ΔHd), activation energy (Ea), and the frequency factor (A), which collectively define the reaction's energetic profile.

The thermal decomposition of organic peroxides is an exothermic process that can become self-accelerating if the heat generated is not effectively dissipated. Calorimetric studies quantify this exothermicity, which is a direct measure of the potential energy stored within the peroxide bond. By subjecting a small sample of the peroxide to a controlled temperature program, the heat flow to or from the sample can be precisely measured.

Detailed research findings on the energetic characterization of 2-ethylperoxy-2-methylpropane's thermal decomposition are limited in publicly accessible literature. However, the principles of calorimetric analysis can be understood from studies on analogous organic peroxides. For instance, research on the thermal decomposition of a related compound, 1-tert-butoxy-ethyl hydroperoxide, which is formed during the oxidation of ethyl tert-butyl ether, provides insights into the methodologies used. A study utilizing Differential Scanning Calorimetry (DSC) determined the exothermic onset temperature and the heat of thermal decomposition for this hydroperoxide.

In a typical DSC experiment, a sample of the compound is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. The onset temperature of the exothermic decomposition signifies the temperature at which the decomposition begins to accelerate. The total heat of decomposition is calculated by integrating the area under the exothermic peak in the DSC thermogram.

Thermal Decomposition Data for 1-tert-butoxy-ethyl hydroperoxide

| Parameter | Value | Method |

| Exothermic Onset Temperature (T0) | 99.12 °C | DSC |

| Heat of Decomposition (QDSC) | 1523.89 J·g⁻¹ | DSC |

This data is for a related hydroperoxide and is presented for illustrative purposes of the types of parameters obtained through calorimetric analysis.

The energetic information derived from such calorimetric measurements is vital for the safe handling, storage, and application of peroxides. The heat of decomposition, in particular, is a critical parameter for assessing the potential severity of a thermal runaway reaction. A higher heat of decomposition indicates a greater amount of energy released, which can lead to a more rapid increase in temperature and pressure if the reaction is not controlled.

Environmental Fate and Atmospheric Chemical Processes Involving Peroxy Radicals

Formation of Peroxy Radicals in Atmospheric Oxidation Cycles

Peroxy radicals (RO₂) are not directly emitted into the atmosphere but are formed as transient intermediates during the atmospheric oxidation of VOCs. scispace.com The formation of a radical analogous to 2-ethylperoxy-2-methylpropane would conceptually derive from the oxidation of 2,2-dimethylbutane. However, a more direct understanding comes from the formation of its structural components.

The ethylperoxy radical (C₂H₅O₂) is primarily formed from the oxidation of ethane (B1197151) (C₂H₆), a significant atmospheric VOC. The process is initiated by the hydroxyl radical (•OH), the most important daytime oxidant in the troposphere. readthedocs.ionih.gov The •OH radical abstracts a hydrogen atom from ethane, forming an ethyl radical (•C₂H₅). This alkyl radical then rapidly reacts with molecular oxygen (O₂), which is abundant in the atmosphere, to produce the ethylperoxy radical. scispace.comreadthedocs.io

Reaction Scheme:

Initiation: C₂H₆ + •OH → •C₂H₅ + H₂O

Peroxy Radical Formation: •C₂H₅ + O₂ + M → C₂H₅O₂• + M (where M is a third body, like N₂ or O₂, that stabilizes the newly formed radical)

Similarly, the tert-butyl peroxy radical ((CH₃)₃CO₂) is formed from the atmospheric oxidation of isobutane (B21531) (i-C₄H₁₀). The •OH radical abstracts a hydrogen atom from the tertiary carbon of isobutane, which is more favorable than abstraction from the primary carbons, to form the tert-butyl radical (•C(CH₃)₃). This radical then swiftly combines with O₂ to yield the tert-butyl peroxy radical.

Reaction Scheme:

Initiation: (CH₃)₃CH + •OH → •C(CH₃)₃ + H₂O

Peroxy Radical Formation: •C(CH₃)₃ + O₂ + M → (CH₃)₃CO₂• + M

These formation pathways are central to atmospheric oxidation cycles, converting stable VOCs into highly reactive radical species that drive further chemical transformations. scispace.com

Reactions of Peroxy Radicals with Atmospheric Trace Gases (e.g., NO, NO₂, O₃)

The fate of peroxy radicals like ethylperoxy and tert-butyl peroxy is primarily determined by their reactions with nitrogen oxides (NOx = NO + NO₂) and, to a lesser extent, with ozone (O₃) and other radical species like the hydroperoxy radical (HO₂). researchgate.netrsc.orguni-frankfurt.de These reactions are critical as they can lead to the formation of tropospheric ozone, a key component of photochemical smog, and other secondary pollutants. uni-frankfurt.de

The dominant reaction pathway for a given peroxy radical depends on the ambient concentrations of these trace gases. In polluted, NOx-rich environments, reactions with NO are paramount. uni-frankfurt.de In cleaner, low-NOx environments, reactions with HO₂ or other RO₂ radicals become more significant. rsc.org

The reactions of peroxy radicals with nitric oxide (NO) are particularly important as they efficiently convert NO to nitrogen dioxide (NO₂). rsc.org The subsequent photolysis of NO₂ is the primary driver for ozone production in the troposphere. uni-frankfurt.de

Reaction with NO: The reaction of a peroxy radical with NO primarily proceeds via two channels:

Channel a (major): RO₂• + NO → RO• + NO₂ (forms an alkoxy radical and nitrogen dioxide)

Channel b (minor): RO₂• + NO + M → RONO₂ + M (forms an organic nitrate)

For the ethylperoxy radical (C₂H₅O₂) , the reaction with NO has been studied extensively. The major pathway leads to the formation of the ethoxy radical (C₂H₅O•) and NO₂. nih.gov A minor channel produces ethyl nitrate (B79036) (C₂H₅ONO₂). rsc.org

For the tert-butyl peroxy radical ((CH₃)₃CO₂) , the reaction with NO similarly yields the tert-butoxy (B1229062) radical ((CH₃)₃CO•) and NO₂, with a smaller branching ratio for the formation of tert-butyl nitrate. rsc.orgresearchgate.net

Reaction with NO₂: Peroxy radicals also react with NO₂ in a reversible association reaction to form peroxynitrates (RO₂NO₂). researchgate.net

RO₂• + NO₂ + M ↔ RO₂NO₂ + M

These compounds are thermally unstable and can act as temporary reservoirs for both RO₂ and NO₂, releasing them back into the atmosphere upon decomposition. researchgate.net This process can facilitate the long-range transport of NOx to more remote regions. The stability of the peroxynitrate is dependent on the structure of the R group and the ambient temperature.

Reaction with O₃: The reaction of simple alkyl peroxy radicals with ozone is generally considered to be very slow and not a significant loss process under typical atmospheric conditions. nih.govrsc.org The rate constants for these reactions are several orders of magnitude smaller than those for reactions with NO. Consequently, this pathway is often considered negligible in atmospheric models compared to the much faster reactions with NOx and other radicals. mdpi.com

Below are interactive tables summarizing the kinetic data for the reactions of the analogue radicals with NO and NO₂.

Table 1: Kinetics of Ethylperoxy Radical (C₂H₅O₂) Reactions at 298 K

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Major Products | Minor Products |

|---|---|---|---|

| NO | 8.7 x 10⁻¹² | C₂H₅O• + NO₂ | C₂H₅ONO₂ |

| NO₂ | ~4.7 x 10⁻¹³ (pressure dependent) | C₂H₅O₂NO₂ | - |

Table 2: Kinetics of tert-Butyl Peroxy Radical ((CH₃)₃CO₂) Reactions at 298 K

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Major Products | Minor Products |

|---|---|---|---|

| NO | ~4.0 x 10⁻¹² | (CH₃)₃CO• + NO₂ | (CH₃)₃CONO₂ |

| NO₂ | ~3.0 x 10⁻¹³ (pressure dependent) | (CH₃)₃CO₂NO₂ | - |

In low-NOx environments, such as remote marine or forested areas, the reaction of peroxy radicals with the hydroperoxy radical (HO₂) becomes a dominant fate. uni-frankfurt.deresearchgate.net This reaction typically leads to the formation of an organic hydroperoxide (ROOH) and molecular oxygen, acting as a termination step in radical chain reactions. researchgate.net

RO₂• + HO₂• → ROOH + O₂

For the ethylperoxy radical, this reaction produces ethyl hydroperoxide (C₂H₅OOH). researchgate.net For the tert-butyl peroxy radical, it forms tert-butyl hydroperoxide ((CH₃)₃COOH). These hydroperoxides are relatively stable but can be removed from the atmosphere through photolysis, reaction with •OH, or deposition to surfaces.

The alkoxy radicals (RO•) formed from the RO₂ + NO reaction are also highly reactive and undergo further reactions. They can react with O₂ to form a carbonyl compound and a HO₂ radical, decompose, or isomerize. scispace.com

The ethoxy radical (C₂H₅O•) primarily reacts with O₂ to form acetaldehyde (B116499) (CH₃CHO) and HO₂.

The tert-butoxy radical ((CH₃)₃CO•) primarily decomposes via β-scission to form acetone (B3395972) ((CH₃)₂CO) and a methyl radical (•CH₃). researchgate.net The methyl radical then reacts with O₂ to form the methylperoxy radical (CH₃O₂•).

Photochemical Oxidation of Volatile Organic Compounds (VOCs) and Peroxy Radical Contributions

The oxidation of a single VOC molecule can lead to a cascade of reactions involving multiple peroxy radicals. As described in section 7.1, the initial oxidation of ethane and isobutane by •OH leads directly to the formation of ethylperoxy and tert-butyl peroxy radicals, respectively. readthedocs.io These primary peroxy radicals are central to the subsequent chemistry. Their reactions, particularly with NO, propagate the radical chain and lead to the formation of ozone and other secondary pollutants like aldehydes, ketones, and organic nitrates. rsc.org Therefore, the contribution of peroxy radicals is fundamental to the entire photochemical oxidation scheme of VOCs.

Atmospheric Lifetime Estimation and Degradation Pathways

The atmospheric lifetime of a compound like 2-ethylperoxy-2-methylpropane is determined by the sum of the rates of its primary degradation pathways. Since it is a peroxy radical, its lifetime is exceptionally short, on the order of seconds to minutes, and is dictated by the ambient concentrations of species with which it reacts, such as NO, NO₂, and HO₂. copernicus.org

τ = 1 / (kₙₒ[NO] + kₙₒ₂[NO₂] + kₕₒ₂[HO₂] + ...)

where k represents the rate coefficient for the reaction with a specific species and [*] represents the concentration of that species.

In polluted (high-NOx) environments: The lifetime will be very short, dominated by the fast reaction with NO.

In remote (low-NOx) environments: The lifetime will be longer, controlled by the slower reactions with HO₂ and other RO₂ radicals.

The primary degradation pathways for the analogue peroxy radicals are the reactions outlined in section 7.2, leading to the formation of alkoxy radicals, peroxynitrates, and hydroperoxides. These products then undergo their own subsequent degradation, contributing to the complex web of atmospheric chemistry.

Modeling Atmospheric Impact and Chemical Transport Simulations

To assess the broader impact of compounds like 2-ethylperoxy-2-methylpropane on air quality and climate, scientists use sophisticated computer models known as Chemical Transport Models (CTMs). copernicus.orgyoutube.com These models, such as GEOS-Chem, simulate the emission, transport, chemical transformation, and deposition of hundreds of chemical species in the atmosphere. readthedocs.iocopernicus.org

Peroxy radicals are a fundamental component of the chemical mechanisms used within these models. researchgate.netcopernicus.org Due to the vast number of different RO₂ species, they are often grouped or "lumped" based on their structure and reactivity. For instance, in GEOS-Chem, the ethylperoxy radical is explicitly represented (as ETO2), while other larger alkyl peroxy radicals might be represented by a surrogate species. copernicus.org

These models use the laboratory-derived kinetic data (rate coefficients and product yields) for reactions of peroxy radicals with NO, NO₂, HO₂, and other species to simulate their atmospheric behavior. copernicus.org By incorporating this chemistry, CTMs can predict:

The formation of tropospheric ozone on regional and global scales.

The formation of secondary organic aerosol (SOA), to which oxidation products can contribute.

The lifetime and transport of nitrogen oxides, which are influenced by the formation of peroxynitrates.

Simulations using these models help to understand how emissions of precursor VOCs, which lead to the formation of peroxy radicals like ethylperoxy and tert-butyl peroxy, ultimately affect atmospheric composition and air quality. copernicus.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2-ethylperoxy-2-methylpropane, and how can purity be optimized?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous peroxide syntheses often involve controlled oxidation of tertiary alcohols or ketones using peroxidizing agents like hydrogen peroxide in acidic conditions. For ether-linked analogs (e.g., 2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane), stepwise etherification via nucleophilic substitution is common . To optimize purity, use inert atmospheres (N₂/Ar) to prevent decomposition, and employ column chromatography or distillation with strict temperature control to isolate peroxides. Monitor reaction progress via FT-IR for peroxide O-O bond detection (~800-900 cm⁻¹) and GC-MS for intermediate tracking .

Q. What safety precautions are critical when handling 2-ethylperoxy-2-methylpropane in laboratory settings?

- Methodological Answer : Peroxides are highly reactive and flammable. Key precautions include:

- Storage : Keep in airtight containers at ≤4°C, stabilized with inhibitors like hydroquinone, and away from light .

- Handling : Use explosion-proof equipment, ground all apparatus, and avoid sparks or static discharge .

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. For spills, use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can experimental designs mitigate risks of thermal decomposition during kinetic studies of 2-ethylperoxy-2-methylpropane?

- Methodological Answer : Use microcalorimetry (e.g., accelerating rate calorimetry) to quantify heat flow and identify decomposition thresholds. Conduct stability tests under varied temperatures (25–100°C) and oxygen concentrations. Pair with DFT calculations to model transition states and predict decomposition pathways. For conflicting thermal data (e.g., varying half-lives), apply contradiction analysis frameworks (e.g., triangulating DSC, TGA, and computational results) to isolate variables like trace impurities or solvent effects .

Q. What strategies resolve contradictions in reported reaction mechanisms for peroxide-mediated oxidations?

- Methodological Answer : Address discrepancies by:

- Isotopic Labeling : Use ¹⁸O-labeled peroxides to track oxygen transfer pathways in oxidation reactions.

- In Situ Spectroscopy : Employ Raman or NMR to detect transient intermediates (e.g., radical species).

- Meta-Analysis : Systematically compare literature data using tools like Reaxys or Pistachio to identify outliers and consensus mechanisms .

Q. How can computational tools predict the environmental fate of 2-ethylperoxy-2-methylpropane and its degradation products?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation potential and toxicity. Molecular dynamics simulations can assess soil mobility and bioaccumulation factors. Validate predictions with experimental hydrolysis studies (pH 4–9) and LC-MS/MS to identify degradation byproducts like carboxylic acids or ketones .

Q. What advanced analytical techniques characterize peroxide stability in polymer matrices?

- Methodological Answer : Combine:

- Solid-State NMR : To probe peroxide-polymer interactions and crystallinity effects.

- TOF-SIMS : For surface distribution analysis of peroxides in composite materials.

- Accelerated Aging Studies : Expose samples to UV radiation and monitor O-O bond cleavage via FT-IR or EPR for radical detection .

Tables for Key Data

Table 1 : Thermal Stability of Peroxide Analogs

| Compound | Decomposition Temp (°C) | Half-Life (25°C) | Method Used | Reference |

|---|---|---|---|---|

| 2-Chloro-2-methylpropane | 120 | 6 months | TGA/DSC | |

| Ethyl 2-methylpropanoate | 95 | 3 months | Isothermal Calor. |

Table 2 : Spectral Signatures for Peroxide Characterization

| Technique | Key Peaks/Parameters | Application |

|---|---|---|

| FT-IR | O-O stretch: 800-900 cm⁻¹ | Confirm peroxide bond presence |

| GC-MS | m/z: [M]⁺, [M-O]⁺ fragments | Purity assessment and decomposition |

| EPR | Radical signals (g ≈ 2.0) | Detect reactive intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.